molecular formula C13H12F3N3O2 B2503773 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 957482-32-5

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No.: B2503773
CAS No.: 957482-32-5
M. Wt: 299.253
InChI Key: JXLGTRVRUGNUCZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with methyl, nitro, and trifluoromethyl-benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The trifluoromethyl-benzyl group can be introduced via alkylation reactions using appropriate benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the methyl positions.

Scientific Research Applications

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl-benzyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the trifluoromethyl-benzyl group, resulting in different chemical and biological properties.

    4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole: Lacks the methyl groups, affecting its reactivity and applications.

Uniqueness

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of the trifluoromethyl-benzyl group, in particular, distinguishes it from other pyrazole derivatives and contributes to its unique properties.

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-8-12(19(20)21)9(2)18(17-8)7-10-4-3-5-11(6-10)13(14,15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLGTRVRUGNUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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